2-(4-methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide
Description
2-(4-Methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide is a synthetic compound featuring a carbazole core fused with a tetrahydroquinoline-like structure. The carbazole moiety is linked via a methyl group to an acetamide backbone, which is substituted with a 4-methoxyphenoxy group. The 4-methoxyphenoxy group may enhance lipophilicity, influencing membrane permeability and binding affinity to biological targets.
Properties
CAS No. |
1018050-75-3 |
|---|---|
Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |
InChI |
InChI=1S/C22H24N2O3/c1-26-16-7-9-17(10-8-16)27-14-22(25)23-13-15-6-11-21-19(12-15)18-4-2-3-5-20(18)24-21/h6-12,24H,2-5,13-14H2,1H3,(H,23,25) |
InChI Key |
PZOJKYVKKYNGIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
Phenylhydrazine reacts with cyclohexanone under acidic conditions (HCl or H₂SO₄) to yield 2,3,4,9-tetrahydro-1H-carbazole. Optimal conditions involve:
Borsche–Drechsel Cyclization
Alternative routes employ cyclohexane-1,3-dione and phenylhydrazine in ethanol with acetic acid catalysis. This method achieves comparable yields (70–78%) but requires longer reaction times (12–16 hours).
Functionalization of the Carbazole Moiety
Substitution at the 6-position of the carbazole core is critical for introducing the methyleneamine group.
Bromination and Amination
-
Bromination : Treating tetrahydrocarbazole with N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom at the 6-position.
-
Amination : The brominated intermediate reacts with hexamethylenetetramine (HMTA) in acetic acid, followed by hydrolysis to yield the 6-aminomethyl derivative.
Direct Methylation
Recent protocols use dimethylformamide (DMF) and paraformaldehyde under microwave irradiation for direct methylation:
-
Temperature : 120°C
-
Time : 30 minutes
-
Yield : 81%.
Synthesis of 2-(4-Methoxyphenoxy)Acetic Acid
This intermediate is prepared via nucleophilic substitution or Ullmann-type coupling.
Nucleophilic Substitution
4-Methoxyphenol reacts with chloroacetic acid in alkaline conditions:
Ullmann Coupling
Copper-catalyzed coupling of 4-methoxyphenol with iodoacetic acid enhances regioselectivity:
Amide Bond Formation
The final step couples 2-(4-methoxyphenoxy)acetic acid with the 6-aminomethyltetrahydrocarbazole derivative.
Carbodiimide-Mediated Coupling
Mixed Anhydride Method
Using ethyl chloroformate and N-methylmorpholine:
Optimization Strategies
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 6 | 78 |
| THF | 8 | 68 |
| DMF | 4 | 82 |
Catalytic Enhancements
Adding DMAP (4-dimethylaminopyridine) as a catalyst accelerates amide formation:
Characterization and Validation
Spectroscopic Data
Purity Analysis
HPLC methods using a C18 column (MeCN/H₂O gradient) confirm purity ≥98%.
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor systems improve heat transfer and reduce reaction times:
-
Fischer indole step : 85% yield in 2 hours
-
Amide coupling : 90% yield in 1 hour.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(4-methoxyphenoxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenoxy and tetrahydrocarbazol moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Acetamide, 2-(4-methoxyphenoxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as oncology or neurology.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-(4-methoxyphenoxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]- involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous molecules in the literature. Below is a detailed analysis:
Structural Analogues with Carbazole Moieties
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide ():
- Key Differences: The acetamide side chain is substituted with a cyclopenta[c]chromen-7-yloxy group instead of 4-methoxyphenoxy.
- The ketone in the cyclopenta ring could also participate in hydrogen bonding.
Acetamide Derivatives with Heterocyclic Substituents
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) ():
- Key Features : Incorporates a triazole ring and naphthalenyloxy group.
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6g) ():
- Key Features : Contains a carbothioate (C=S) group instead of acetamide (C=O) and a methoxybenzyl-triazole system.
- Implications : The thioester group increases hydrophobicity and may confer resistance to enzymatic hydrolysis compared to the target compound’s acetamide .
Complex Pharmaceutical Agents
- Key Features : A naphthyridine-containing acetamide with trifluoromethyl and difluorophenyl groups.
- Comparison: The fluorine atoms in goxalapladib improve metabolic stability and bioavailability, a feature absent in the target compound.
Research Findings and Implications
- Structural Activity Relationships (SAR) :
- Biological Potential: The absence of triazole or fluorine atoms suggests distinct metabolic pathways and target selectivity relative to WH7 and goxalapladib. Further studies are needed to elucidate its mechanism, particularly given carbazole’s historical association with kinase inhibition and DNA intercalation .
Biological Activity
2-(4-methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological activities.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a methoxyphenoxy group and a tetrahydrocarbazole moiety. Its molecular formula is , with a molecular weight of 269.34 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 89739-54-8 |
| Molecular Formula | C17H19NO2 |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives based on the tetrahydrocarbazole scaffold. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and A596 (lung cancer) cells.
In vitro assays demonstrated that these compounds induce apoptosis through mechanisms involving DNA damage and disruption of mitochondrial function. The IC50 values for these compounds were determined using the MTT assay, which measures cell viability based on mitochondrial activity.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HT-29 | 20 | DNA damage and mitochondrial disruption |
| A596 | 25 | Cell cycle arrest |
Neuroprotective Effects
The compound also exhibits neuroprotective properties. It has been evaluated for its ability to inhibit butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The most potent derivative showed an IC50 value of , indicating strong inhibitory activity.
Anti-inflammatory Activity
In addition to its anticancer and neuroprotective effects, the compound has demonstrated anti-inflammatory properties in preclinical models. Studies using carrageenan-induced edema in rats showed significant reduction in inflammation markers when treated with the compound.
Case Studies and Research Findings
- Study on Anticancer Activity : A comprehensive study reported that several synthesized thioamide derivatives exhibited strong anticancer activity against multiple cell lines. The study utilized various assays to assess cell viability and morphological changes post-treatment.
- Neuroprotection Assessment : Another research focused on evaluating the neuroprotective effects of tetrahydrocarbazole derivatives against BuChE inhibition, finding promising results that suggest potential therapeutic applications in neurodegenerative conditions.
- Inflammation Model : Research involving animal models demonstrated that treatment with the compound led to significant reductions in edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the critical steps in synthesizing 2-(4-methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide?
The synthesis typically involves:
- Functional group activation : The 4-methoxyphenoxy moiety is introduced via nucleophilic substitution or coupling reactions, often using bases like potassium carbonate in polar aprotic solvents (e.g., DMF) .
- Carbazole core preparation : Reduction of carbazole derivatives (e.g., using sodium borohydride) to generate the 2,3,4,9-tetrahydro-1H-carbazol scaffold .
- Amide bond formation : Coupling the activated acetamide intermediate with the carbazole-methylamine derivative via reagents like EDCI/HOBt or DCC . Reaction progress is monitored using TLC, and purification involves column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the carbazole core, methoxyphenoxy group, and acetamide linkage. Aromatic protons appear in the δ 6.5–7.5 ppm range, while methylene groups in the carbazole ring resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak) .
- Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (~1660 cm) and aromatic C-O (~1250 cm) confirm functional groups .
Q. How is the crystal structure determined, and what software is used for refinement?
- Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves the 3D structure.
- SHELX suite (SHELXT for solution, SHELXL for refinement) is employed for data processing, with hydrogen bonding networks analyzed using Mercury or OLEX2 .
- ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Contradictions may arise from:
- Pharmacokinetic factors : Poor solubility or metabolic instability (e.g., hydrolysis of the acetamide group). Address via formulation optimization (nanoparticles, prodrugs) or structural modifications (e.g., fluorination to enhance metabolic stability) .
- Target engagement : Confirm target binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate with knockdown models (siRNA/CRISPR) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases or GPCRs). Focus on the carbazole moiety’s π-π stacking and the methoxyphenoxy group’s hydrogen bonding .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability under physiological conditions (e.g., 100 ns simulations in explicit solvent) .
Q. How to optimize reaction yields in multi-step syntheses?
- Stepwise monitoring : Use inline FTIR or HPLC to identify bottlenecks (e.g., incomplete amide coupling).
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings or copper(I) for click chemistry in triazole formation .
- Solvent effects : Switch from DMF to acetonitrile or THF to improve solubility of intermediates .
Methodological Challenges & Solutions
Q. How to address low reproducibility in spectral data across labs?
- Standardized protocols : Adopt identical NMR parameters (e.g., 500 MHz, CDCl as solvent) and calibration standards (TMS).
- Inter-lab validation : Share raw data (FID files) for independent reprocessing .
Q. What experimental designs mitigate hydrogen bonding variability in crystallography?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
